molecular formula C26H27N5O4 B11329943 benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B11329943
M. Wt: 473.5 g/mol
InChI Key: WURQXMBSQGNIKL-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines a benzyl group, a dimethylphenyl group, and a pyrimido[1,2-g]purin scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrimido[1,2-g]purin scaffold: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the benzyl group: This can be done using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.

    Reduction: The carbonyl groups in the pyrimido[1,2-g]purin scaffold can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Alcohol derivatives of the pyrimido[1,2-g]purin scaffold.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

benzyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C26H27N5O4/c1-17-9-7-12-20(18(17)2)29-13-8-14-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-10-5-4-6-11-19/h4-7,9-12H,8,13-16H2,1-3H3

InChI Key

WURQXMBSQGNIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C

Origin of Product

United States

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